5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
Brand Name: Vulcanchem
CAS No.: 54028-85-2
VCID: VC18693609
InChI: InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3
SMILES:
Molecular Formula: C15H13ClN4S
Molecular Weight: 316.8 g/mol

5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

CAS No.: 54028-85-2

Cat. No.: VC18693609

Molecular Formula: C15H13ClN4S

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine - 54028-85-2

Specification

CAS No. 54028-85-2
Molecular Formula C15H13ClN4S
Molecular Weight 316.8 g/mol
IUPAC Name 9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine
Standard InChI InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3
Standard InChI Key KOHPHQCLTLKOPZ-UHFFFAOYSA-N
Canonical SMILES CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4

Introduction

Chemical Identity and Structural Features

The compound, bearing the CAS registry number 54028-85-2, possesses the molecular formula C₁₅H₁₃ClN₄S and a molecular weight of 316.8 g/mol. Its architecture combines three distinct heterocyclic systems:

  • A benzodiazepine scaffold providing GABAergic interaction capabilities

  • A triazolo ring enhancing metabolic stability

  • A 2-thienyl substituent influencing receptor subtype selectivity

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃ClN₄S
Molecular Weight316.8 g/mol
CAS Number54028-85-2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count2
Topological Polar Surface Area71.8 Ų

The thienyl substitution at position 1 and chlorine at position 9 create distinct electronic effects that modulate both solubility and receptor binding kinetics . X-ray crystallographic studies of analogous compounds reveal a planar triazolo ring system that enhances π-π stacking interactions with aromatic residues in GABA<sub>A</sub> receptor subunits .

Synthetic Methodology

Industrial synthesis employs a multi-step heterocyclization approach optimized for yield and purity. The patented route involves:

  • Core Formation: Cyclocondensation of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions (pH 8.5-9.5)

  • Triazolo Ring Closure: Intramolecular cyclization catalyzed by sodium hydride in anhydrous DMF at 80°C

  • Thienyl Incorporation: Suzuki-Miyaura coupling using 2-thienylboronic acid and palladium catalyst

Table 2: Comparative Synthesis Parameters

ParameterConventional Method Optimized Process
Reaction Time18-24 hours6-8 hours
Yield (%)42-4868-72
Purification MethodColumn chromatographyCrystallization
Solvent SystemEthanol/WaterAcetonitrile

Pharmacological Profile

Electrophysiological studies using Xenopus oocyte models demonstrate potentiation of GABA-induced chloride currents (EC<sub>50</sub> = 38 nM) with subtype selectivity favoring α2/α3-containing GABA<sub>A</sub> receptors . This profile suggests reduced sedative side effects compared to classical benzodiazepines targeting α1 subunits.

Key Pharmacodynamic Characteristics:

  • Anxiolytic Activity: 85% reduction in marble-burying behavior at 1 mg/kg (rat elevated plus maze)

  • Anticonvulsant Efficacy: ED<sub>50</sub> of 0.8 mg/kg against pentylenetetrazol-induced seizures

  • Receptor Occupancy: 92% B<sub>max</sub> displacement at 5 nM concentration ([³H]flumazenil binding)

Metabolic studies in hepatic microsomes reveal primary oxidation pathways mediated by CYP3A4, with a half-life of 2.3 hours in human liver preparations. The methyl group at position 4 and chlorine at position 9 confer resistance to first-pass metabolism compared to non-halogenated analogs .

Structure-Activity Relationships

Systematic modification of the triazolo-benzodiazepine scaffold has identified critical pharmacophoric elements:

Position 9 Chlorine:

  • Increases GABA<sub>A</sub> receptor binding affinity by 15-fold vs. des-chloro analog

  • Enhances metabolic stability (t<sub>½</sub> increased from 1.2 to 4.7 hours)

2-Thienyl Substituent:

  • Improves α2/α3 selectivity ratio from 3:1 (phenyl) to 8:1

  • Reduces hERG channel inhibition (IC<sub>50</sub> > 10 μM vs. 2.3 μM for benzyl analog)

Table 3: Analog Comparison

DerivativeGABA EC<sub>50</sub> (nM)α2/α3 SelectivityhERG IC<sub>50</sub> (μM)
Parent Compound388:1>10
9-Deschloro5706:18.2
4-Demethyl1125:14.1
1-Phenyl493:12.3

These findings underscore the importance of halogenation and heteroaromatic substitution in optimizing therapeutic index .

Toxicological Considerations

Safety profiling in rodent models reveals:

  • Acute Toxicity: LD<sub>50</sub> > 500 mg/kg (oral)

  • Genotoxicity: Negative in Ames test and micronucleus assay

  • Cardiotoxicity: QTc prolongation < 10 ms at 10× therapeutic dose

Notably, the compound shows reduced motor impairment (rotarod ED<sub>50</sub> = 28 mg/kg) compared to diazepam (ED<sub>50</sub> = 8 mg/kg), suggesting a wider safety margin .

Regulatory Status and Development Challenges

As an investigational compound, current development hurdles include:

Patent literature describes novel co-crystal forms with improved dissolution profiles using saccharin and nicotinamide co-formers .

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